1-Octyl-2-oxocyclohexane-1-carboxamide
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Overview
Description
1-Octyl-2-oxocyclohexane-1-carboxamide is an organic compound with the molecular formula C15H27NO2 It is a derivative of cyclohexane, featuring an oxo group at the second position and an octyl chain at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Octyl-2-oxocyclohexane-1-carboxamide can be synthesized through the condensation of 2-oxocyclohexane-1-carboxylic acid with octylamine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an inert solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Octyl-2-oxocyclohexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides and esters
Scientific Research Applications
1-Octyl-2-oxocyclohexane-1-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other materials .
Mechanism of Action
The mechanism of action of 1-octyl-2-oxocyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects .
Comparison with Similar Compounds
2-Oxocyclohexane-1-carboxamide: A structurally similar compound with a shorter alkyl chain.
N-Octyl-2-oxocyclohexanecarboxamide: Another derivative with slight structural variations.
Uniqueness: 1-Octyl-2-oxocyclohexane-1-carboxamide is unique due to its specific alkyl chain length and functional groups, which confer distinct chemical and biological properties. Its longer octyl chain enhances its lipophilicity, making it more suitable for certain applications compared to its shorter-chain analogs .
Properties
CAS No. |
62221-93-6 |
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Molecular Formula |
C15H27NO2 |
Molecular Weight |
253.38 g/mol |
IUPAC Name |
1-octyl-2-oxocyclohexane-1-carboxamide |
InChI |
InChI=1S/C15H27NO2/c1-2-3-4-5-6-8-11-15(14(16)18)12-9-7-10-13(15)17/h2-12H2,1H3,(H2,16,18) |
InChI Key |
PBPMSHZVRDTNCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1(CCCCC1=O)C(=O)N |
Origin of Product |
United States |
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